molecular formula C19H14ClN3S3 B11230124 5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole

5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole

Cat. No.: B11230124
M. Wt: 416.0 g/mol
InChI Key: NZWPAUGRZJNCJI-UHFFFAOYSA-N
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Description

3-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZINE typically involves multi-step organic reactions. One common method includes the initial formation of the pyridazine ring followed by the introduction of the thiazolyl and chlorophenylmethylsulfanyl groups through nucleophilic substitution and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

For large-scale production, the synthesis process is adapted to industrial conditions, focusing on cost-effectiveness and scalability. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and solvents is also tailored to minimize environmental impact and enhance safety.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZINE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H14ClN3S3

Molecular Weight

416.0 g/mol

IUPAC Name

5-[6-[(3-chlorophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-thiophen-2-yl-1,3-thiazole

InChI

InChI=1S/C19H14ClN3S3/c1-12-18(26-19(21-12)16-6-3-9-24-16)15-7-8-17(23-22-15)25-11-13-4-2-5-14(20)10-13/h2-10H,11H2,1H3

InChI Key

NZWPAUGRZJNCJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CC(=CC=C4)Cl

Origin of Product

United States

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